molecular formula C18H21N3O3 B7757187 5-(2,6-Dimethylmorpholin-4-yl)-2-[(2-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile

5-(2,6-Dimethylmorpholin-4-yl)-2-[(2-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B7757187
M. Wt: 327.4 g/mol
InChI Key: QXUHKKVFLBLWAA-UHFFFAOYSA-N
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Description

5-(2,6-Dimethylmorpholin-4-yl)-2-[(2-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile is a complex organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-Dimethylmorpholin-4-yl)-2-[(2-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the morpholine moiety: This step may involve nucleophilic substitution reactions.

    Attachment of the phenoxy group: This can be done through etherification reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Use of catalysts: To enhance reaction rates.

    Control of temperature and pressure: To ensure optimal reaction conditions.

    Purification techniques: Such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(2,6-Dimethylmorpholin-4-yl)-2-[(2-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: Where the compound may be oxidized to form different derivatives.

    Reduction: Leading to the formation of reduced analogs.

    Substitution: Such as nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Solvents: Commonly used solvents include dichloromethane, ethanol, and water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: For studying its interactions with biological targets.

    Medicine: Potential use as a pharmaceutical agent due to its biological activity.

    Industry: Applications in the development of new materials or as intermediates in chemical synthesis.

Mechanism of Action

The mechanism of action of 5-(2,6-Dimethylmorpholin-4-yl)-2-[(2-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to receptor sites to modulate biological responses.

    Pathways: Affecting signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,6-Dimethylmorpholin-4-yl)-2-[(2-chlorophenoxy)methyl]-1,3-oxazole-4-carbonitrile
  • 5-(2,6-Dimethylmorpholin-4-yl)-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile

Uniqueness

5-(2,6-Dimethylmorpholin-4-yl)-2-[(2-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

5-(2,6-dimethylmorpholin-4-yl)-2-[(2-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-12-6-4-5-7-16(12)22-11-17-20-15(8-19)18(24-17)21-9-13(2)23-14(3)10-21/h4-7,13-14H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXUHKKVFLBLWAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=C(N=C(O2)COC3=CC=CC=C3C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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